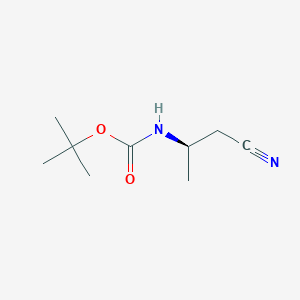

(R)-Tert-butyl (1-cyanopropan-2-YL)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds, such as (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate , has been achieved through multiple-step processes originating from L-Serine, showcasing the complex nature of synthesizing such carbamates. These methods involve esterification, protection/deprotection strategies, and key reactions like the Corey-Fuchs reaction to construct the desired molecular framework with high specificity (L. Tang et al., 2014).

Molecular Structure Analysis

The molecular structure of carbamates, particularly those derived from complex synthetic routes, often involves intricate arrangements and functionalizations tailored to the end application. For instance, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate and its derivatives are structured to facilitate further chemical transformations or to exhibit specific physical and chemical properties necessary for their role as intermediates in pharmaceutical synthesis or other applications.

Chemical Reactions and Properties

Carbamates such as (R)-tert-butyl (1-cyanopropan-2-YL)carbamate undergo various chemical reactions, including enantioselective synthesis , which is critical for creating compounds with desired chirality and activity (C. Campbell et al., 2009). The chemical versatility of carbamates allows for their use in synthesizing complex molecules, including natural products and medicinal compounds.

Physical Properties Analysis

The physical properties of carbamates like (R)-tert-butyl (1-cyanopropan-2-YL)carbamate are influenced by their molecular structure. These can include melting points, solubility in various solvents, and stability under different conditions. Such properties are crucial for determining the compound's suitability for specific applications, including its behavior in chemical syntheses and potential use in material science.

Chemical Properties Analysis

The chemical properties of carbamates, including reactivity, potential for further functionalization, and interactions with other chemical species, are essential for their application in synthetic chemistry. The ability to undergo selective reactions, such as nucleophilic substitution or addition to carbonyl groups , is a key feature of carbamates that makes them valuable intermediates in organic synthesis (M. Sakaitani & Y. Ohfune, 1990).

Wissenschaftliche Forschungsanwendungen

Biodegradation and Environmental Fate

- Ethyl tert-butyl ether (ETBE), a compound structurally related to (R)-Tert-butyl (1-cyanopropan-2-YL)carbamate, has been extensively studied for its biodegradation and fate in soil and groundwater. Microorganisms capable of aerobically degrading ETBE as a carbon and energy source have been identified, and the aerobic biodegradation pathway involves the formation of various intermediates like tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA). These findings highlight the potential environmental impacts and biodegradation mechanisms of ETBE and related compounds (Thornton et al., 2020).

Synthetic Phenolic Antioxidants and Environmental Concerns

- Synthetic phenolic antioxidants (SPAs), which are structurally related to (R)-Tert-butyl (1-cyanopropan-2-YL)carbamate, have raised concerns due to their environmental occurrence, human exposure, and toxicity. SPAs, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been found in various environmental matrices and in humans. These compounds and their transformation products show potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity, prompting the need for future studies and the development of SPAs with lower toxicity (Liu & Mabury, 2020).

Catalytic Non-Enzymatic Kinetic Resolution

- (R)-Tert-butyl (1-cyanopropan-2-YL)carbamate may find applications in the field of catalytic non-enzymatic kinetic resolution, which is crucial in asymmetric organic synthesis. The development of chiral catalysts for asymmetric reactions has led to the advancement of catalytic non-enzymatic procedures, providing high enantioselectivity and yield for both products and recovered starting materials (Pellissier, 2011).

Structure-Metabolism Relationships in Carbamates

- Understanding the structure-metabolism relationships in carbamates is essential for designing drugs or prodrugs. A review focusing on the metabolic hydrolysis of medicinal carbamates has identified a trend in metabolic lability, providing insights into the design of carbamates with desired metabolic stability or lability. This knowledge can guide the development and application of compounds like (R)-Tert-butyl (1-cyanopropan-2-YL)carbamate in pharmaceutical contexts (Vacondio et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R)-1-cyanopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUMTAGYVCAZRM-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Tert-butyl (1-cyanopropan-2-YL)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine](/img/structure/B51155.png)

![Methyl [2-(3-buten-1-yloxy)ethyl]carbamate](/img/structure/B51182.png)

![2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51187.png)

![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B51189.png)